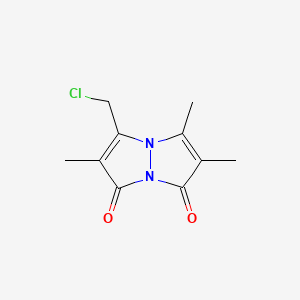
モノクロロビマン
概要
説明
Monochlorobimane is a non-fluorescent bimane compound that becomes fluorescent upon conjugation with thiols. It is widely used in biochemical research to measure glutathione levels in cells and tissues. The compound is cell-permeable and reacts readily with low molecular weight thiols, including glutathione, N-acetylcysteine, and mercaptopurine .
科学的研究の応用
Monochlorobimane has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe to detect and quantify thiols in various chemical reactions.
作用機序
Target of Action
Monochlorobimane (MCB) primarily targets glutathione (GSH) , a crucial antioxidant in cells . GSH plays a fundamental role in cellular redox buffering and is a common detoxification pathway for the excretion of xenobiotics .
Mode of Action
MCB is a non-fluorescent compound that becomes fluorescent upon reaction with a thiol group . It readily reacts with several low molecular weight thiols, including GSH, cysteine, N-acetylcysteine, mercaptopurine, peptides, and plasma thiols . The product of the reaction of MCB with GSH is the fluorescent conjugate GS–MCB .
Biochemical Pathways
MCB is used to visualize GSH levels in cells as it is quickly converted to a fluorescent GSH conjugate (GS–MCB) . The reaction of MCB with GSH is catalyzed by glutathione-S-transferases (GSTs), a family of enzymes that play a key role in cellular detoxification . The formation of the GS–MCB conjugate and its subsequent export from cells involve multidrug resistance proteins (Mrps), which are ATP-binding cassette transporters that act as ATP-driven export pumps for organic anions .
Pharmacokinetics
Upon application, MCB causes a concentration-dependent rapid decrease in the cellular GSH content . Simultaneously, a transient accumulation of GS–MCB in the cells is observed, followed by a rapid release of GS–MCB into the medium . The cellular accumulation and export of GS–MCB are likely mediated by Mrps .
Result of Action
The interaction of MCB with GSH results in the formation of the fluorescent conjugate GS–MCB, which can be detected and quantified . This allows for the visualization of GSH levels in cells . Due to its rapid export from cells, gs–mcb is only under well-defined conditions a reliable indicator of the cellular gsh concentration .
Action Environment
The action of MCB is influenced by environmental factors such as the concentration of MCB and the presence of Mrp inhibitors . For instance, the Mrp inhibitor MK571 can be used to maintain maximal GS–MCB levels in cells by lowering the export rate of GS–MCB .
生化学分析
Biochemical Properties
Monochlorobimane interacts with various enzymes and proteins, particularly glutathione-S-transferases (GSTs), which catalyze the reaction of Monochlorobimane with glutathione (GSH) to form a fluorescent conjugate . This reaction is highly specific, making Monochlorobimane a valuable tool for visualizing and quantifying GSH levels in cells .
Cellular Effects
Monochlorobimane has significant effects on various types of cells. It enters cells and forms a fluorescent complex, allowing for the visualization and quantification of intracellular GSH . The fluorescence of this complex can be used as an indicator of the health of cells .
Molecular Mechanism
The mechanism of action of Monochlorobimane involves its reaction with GSH, catalyzed by GSTs . This reaction results in the formation of a fluorescent GSH conjugate, which can be detected and quantified . This allows for the visualization of GSH levels in cells, providing insights into cellular health and function .
Temporal Effects in Laboratory Settings
In laboratory settings, Monochlorobimane shows a rapid decrease in the cellular GSH content, with a transient accumulation of the GSH conjugate in the cells observed within 5 minutes after application . This is followed by a rapid release of the conjugate into the medium .
Metabolic Pathways
Monochlorobimane is involved in the glutathione-based detoxification pathway . It reacts with GSH to form a fluorescent conjugate, a reaction catalyzed by GSTs . This conjugate is then rapidly exported from cells, a process likely involving transporters of the family of multidrug resistance proteins (Mrps) .
Transport and Distribution
Monochlorobimane is freely permeable across cellular membranes . After its reaction with GSH, the resulting conjugate is rapidly formed and subsequently exported . This export process likely involves Mrps, which act as ATP-driven export pumps for organic anions .
Subcellular Localization
The resulting conjugate is then rapidly exported, suggesting that Monochlorobimane and its conjugate may be found in various subcellular locations depending on the timing of observation .
準備方法
Synthetic Routes and Reaction Conditions: Monochlorobimane can be synthesized through a series of chemical reactions involving the chlorination of bimane. The process typically involves the reaction of bimane with thionyl chloride or phosphorus pentachloride under controlled conditions to introduce the chlorine atom .
Industrial Production Methods: In industrial settings, the production of monochlorobimane involves large-scale chlorination processes, often using automated systems to ensure precision and safety. The reaction conditions are optimized to maximize yield and purity, and the product is purified through crystallization or chromatography techniques .
化学反応の分析
Types of Reactions: Monochlorobimane primarily undergoes substitution reactions with thiols. It reacts with glutathione and other thiols to form fluorescent conjugates. This reaction is catalyzed by glutathione-S-transferases .
Common Reagents and Conditions:
Reagents: Glutathione, N-acetylcysteine, mercaptopurine, peptides.
Conditions: The reactions are typically carried out in aqueous solutions at physiological pH and temperature.
Major Products: The major product of the reaction between monochlorobimane and glutathione is the fluorescent glutathione-monochlorobimane conjugate, which can be easily detected and quantified using fluorescence spectroscopy .
類似化合物との比較
Monobromobimane: Another bimane derivative that reacts with thiols to form fluorescent conjugates.
Monoiodobimane: Similar to monochlorobimane but with an iodine atom instead of chlorine.
Uniqueness: Monochlorobimane is unique due to its high specificity for thiols and its ability to form highly fluorescent conjugates. This makes it an excellent tool for detecting and quantifying glutathione and other thiols in biological samples .
特性
IUPAC Name |
7-(chloromethyl)-1,2,6-trimethylpyrazolo[1,2-a]pyrazole-3,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2O2/c1-5-7(3)12-8(4-11)6(2)10(15)13(12)9(5)14/h4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUIPVTCEECPFIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C(=C(C(=O)N2C1=O)C)CCl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90227249 | |
| Record name | Monochlorobimane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90227249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76421-73-3 | |
| Record name | Monochlorobimane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=76421-73-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Monochlorobimane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076421733 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Monochlorobimane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90227249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 76421-73-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: mBCl primarily reacts with glutathione (GSH), a tripeptide thiol found abundantly in cells. [, , , ] This reaction is catalyzed by glutathione S-transferases (GSTs), a family of detoxification enzymes. [, , , , , , , ]
A: mBCl reacts with GSH to form a fluorescent adduct called bimane-glutathione (Bm-SG). [, , , ] This adduct is then typically transported to the vacuole in plant cells or exported out of the cell in some bacteria. [, , ]
A: The formation of Bm-SG is accompanied by a significant increase in fluorescence. Researchers can exploit this property to quantify GSH levels and monitor its dynamics in cells using fluorescence microscopy or flow cytometry. [, , , , , , , ]
ANone: While mBCl is considered a specific probe for GSH, its reliability depends on various factors.
- Species and cell type: mBCl shows high specificity for GSH in rodent cells but has a lower affinity for human GSTs, requiring higher concentrations for effective labeling. [, , , , ]
- Presence of other thiols: mBCl can react with other thiols, albeit at a slower rate, potentially leading to background fluorescence. [, ]
- Export of Bm-SG: The efflux of Bm-SG from cells can affect the correlation between fluorescence intensity and initial GSH levels. [, ]
- GST isozyme activity: The rate of mBCl conjugation with GSH varies depending on the specific GST isozyme present in the cell type. [, ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



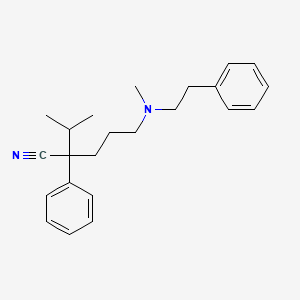
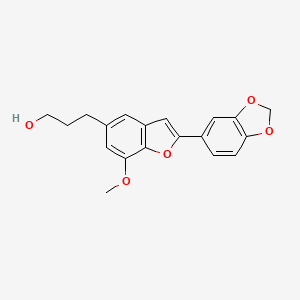
![5-[2-(1H-imidazol-5-yl)ethyl]-1H-imidazole](/img/structure/B1663353.png)
![(1R,2S,10R,12R,13S,15R)-12-cyano-10-(hydroxymethyl)-8-methoxy-16-methyl-11,16-diazatetracyclo[11.2.1.02,11.04,9]hexadeca-4(9),5,7-triene-15-carboxylic acid](/img/structure/B1663355.png)
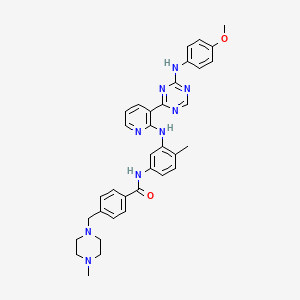
![1-{[2-(benzyloxy)phenyl]methyl}-5-methyl-2,3-dihydro-1H-indole-2,3-dione](/img/structure/B1663359.png)
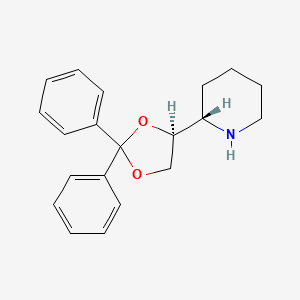
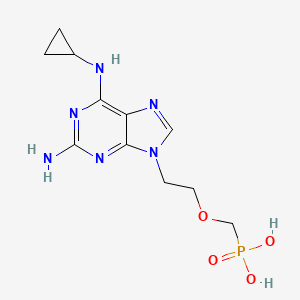
![N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]-2-(2,4,6-trimethylphenoxy)acetamide](/img/structure/B1663365.png)

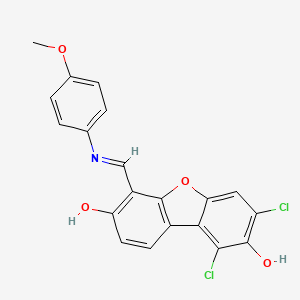
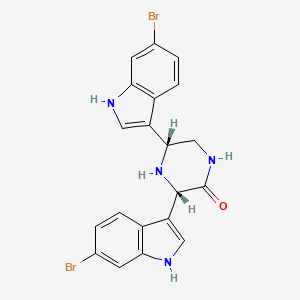
![2-bromo-N-[3-(propanoylamino)phenyl]benzamide](/img/structure/B1663370.png)
